molecular formula C17H11NO B3218057 4-(2-Hydroxynaphthalen-1-yl)benzonitrile CAS No. 118693-55-3

4-(2-Hydroxynaphthalen-1-yl)benzonitrile

Cat. No.: B3218057
CAS No.: 118693-55-3
M. Wt: 245.27 g/mol
InChI Key: JIJGXZFJJXBCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxynaphthalen-1-yl)benzonitrile is an organic compound with the molecular formula C17H11NO It consists of a benzonitrile group attached to a naphthalene ring system with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxynaphthalen-1-yl)benzonitrile typically involves the reaction of 4-formylbenzonitrile with naphthalen-2-ol in the presence of a base such as pyrrolidine. The reaction is carried out at elevated temperatures, around 100°C, for several hours. After the reaction is complete, the mixture is cooled, and the product is purified by recrystallization from solvents like dichloromethane and ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxynaphthalen-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-naphthoyl)benzonitrile or 4-(2-naphthaldehyde)benzonitrile.

    Reduction: Formation of 4-(2-hydroxynaphthalen-1-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Hydroxynaphthalen-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxynaphthalen-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxynaphthalen-1-yl)benzoic acid
  • 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde
  • 4-(2-Hydroxynaphthalen-1-yl)benzylamine

Uniqueness

4-(2-Hydroxynaphthalen-1-yl)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the naphthalene and benzene rings, respectivelyThe structural features of this compound enable it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(2-hydroxynaphthalen-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-11-12-5-7-14(8-6-12)17-15-4-2-1-3-13(15)9-10-16(17)19/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJGXZFJJXBCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxynaphthalen-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Hydroxynaphthalen-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(2-Hydroxynaphthalen-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(2-Hydroxynaphthalen-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(2-Hydroxynaphthalen-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(2-Hydroxynaphthalen-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.